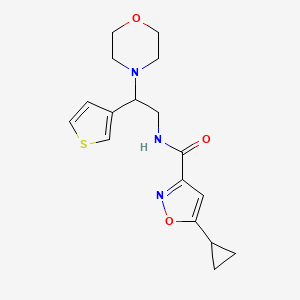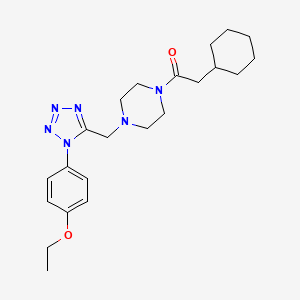
3,3-Difluorocycloheptane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3,3-Difluorocycloheptane-1-carbonitrile” is a chemical compound with the CAS Number: 1936142-10-7 . It has a molecular weight of 159.18 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC Name for this compound is 3,3-difluorocycloheptane-1-carbonitrile . The InChI Code is 1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerizations
3,3-Difluorocycloheptane-1-carbonitrile has been synthesized through the cycloaddition of 1-chloro-2,2-difluoroethylene and acrylonitrile. This compound does not homopolymerize but can copolymerize with both electron-rich and electron-poor monomers, showing varied incorporation rates depending on the electronic characteristics of the comonomers. The ability to copolymerize with a wide range of monomers opens avenues for creating diverse polymer materials with tailored properties (Hall & Okamoto, 1974).
Conformational Analysis
Studies on the temperature dependence of 19F nuclear magnetic resonance (NMR) spectra of related difluorocycloheptane derivatives have provided insights into the conformational equilibria of these compounds. These studies highlight the complex interplay between molecular structure and temperature, which could influence the physical properties and reactivity of difluorocycloheptane derivatives (Glazer, Knorr, Ganter, & Roberts, 1972).
Catalytic and Synthetic Applications
The trifluoromethylthio group, closely related to difluorocycloheptane derivatives, has been extensively studied for its ability to enhance the lipophilicity, bioavailability, and metabolic stability of pharmaceuticals. The synthesis of α-trifluoromethylthio carbonyl compounds, using radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents, demonstrates the potential of difluorocycloheptane derivatives in medicinal chemistry and material science (Rossi, Puglisi, Raimondi, & Benaglia, 2018).
Biotransformation Studies
Research on the biotransformation of perfluorinated alcohols by activated sludge under aerobic conditions has shed light on the environmental fate and degradation pathways of these compounds. Such studies are crucial for understanding the biodegradation potential of difluorocycloheptane-1-carbonitrile and related substances, informing strategies for mitigating their environmental impact (Wang, Szostek, Folsom, Sulecki, Cápka, Buck, Berti, & Gannon, 2005).
Defluorination and Fluorination Techniques
Studies on the catalytic defluorination of perfluorinated aromatics using novel catalysts highlight innovative approaches to the activation and cleavage of carbon-fluorine bonds. These techniques are relevant for modifying the properties of difluorocycloheptane-1-carbonitrile for specific applications, potentially enabling the synthesis of new materials and pharmaceuticals (Colomban, Kudrik, Afanasiev, & Sorokin, 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
3,3-difluorocycloheptane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c9-8(10)4-2-1-3-7(5-8)6-11/h7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHCTZGQPCOTRNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC(C1)C#N)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluorocycloheptane-1-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N1-cyclopentyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2700609.png)
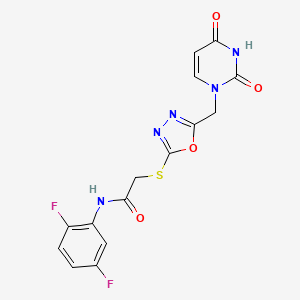
![2-[[1-(Cyclopentylmethyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2700611.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2700612.png)
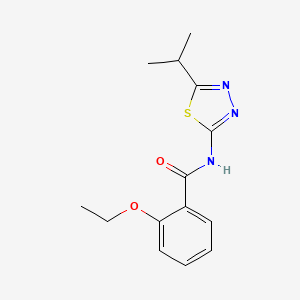
![[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2700616.png)
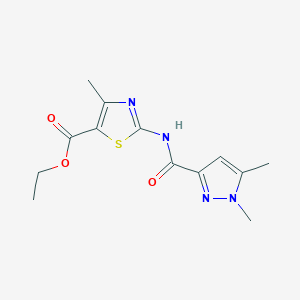

![2-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2700623.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2700626.png)

